2-Amino-N,N-diethyl-3-methylbutanamide 2-Amino-N,N-diethyl-3-methylbutanamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15793999
InChI: InChI=1S/C9H20N2O/c1-5-11(6-2)9(12)8(10)7(3)4/h7-8H,5-6,10H2,1-4H3
SMILES:
Molecular Formula: C9H20N2O
Molecular Weight: 172.27 g/mol

2-Amino-N,N-diethyl-3-methylbutanamide

CAS No.:

Cat. No.: VC15793999

Molecular Formula: C9H20N2O

Molecular Weight: 172.27 g/mol

* For research use only. Not for human or veterinary use.

2-Amino-N,N-diethyl-3-methylbutanamide -

Specification

Molecular Formula C9H20N2O
Molecular Weight 172.27 g/mol
IUPAC Name 2-amino-N,N-diethyl-3-methylbutanamide
Standard InChI InChI=1S/C9H20N2O/c1-5-11(6-2)9(12)8(10)7(3)4/h7-8H,5-6,10H2,1-4H3
Standard InChI Key VMRKJJQTRYRJRT-UHFFFAOYSA-N
Canonical SMILES CCN(CC)C(=O)C(C(C)C)N

Introduction

Structural and Chemical Characterization

Molecular Architecture

The compound’s IUPAC name, 2-amino-N,N-diethyl-3-methylbutanamide hydrochloride, reflects its branched alkyl chain and substituted amide functional group. The core structure consists of a valine-derived backbone modified with diethylamine substituents. Key features include:

  • Amide linkage: The N,N-diethyl\text{N,N-diethyl} group at the carbonyl carbon enhances steric bulk and influences solubility.

  • Chiral center: The 3-methylbutanamide moiety introduces a stereogenic center at the second carbon, though the compound is often reported as a racemic mixture .

The canonical SMILES notation CCN(CC)C(=O)C(C(C)C)N.Cl\text{CCN(CC)C(=O)C(C(C)C)N.Cl} provides a precise representation of its connectivity .

Physicochemical Properties

Experimental and computed properties are summarized below:

PropertyValueSource
Molecular Weight208.73 g/molPubChem
Exact Mass208.13400Chemsrc
Topological Polar Surface Area (TPSA)46.33 ŲChemsrc
LogP (Partition Coefficient)2.34Chemsrc
SolubilityHighly soluble in waterBenchchem

The hydrochloride salt form improves aqueous solubility, a critical factor for biological applications.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis typically involves a two-step protocol:

  • Amide Bond Formation: 2-Amino-3-methylbutanoic acid reacts with diethylamine in the presence of dicyclohexylcarbodiimide (DCC) under anhydrous conditions. This coupling reaction proceeds via an activated intermediate, with yields optimized at temperatures between 0–5°C.

  • Salt Formation: The free base is treated with hydrochloric acid in an aprotic solvent (e.g., diethyl ether), precipitating the hydrochloride salt. Purification via recrystallization from ethanol/water mixtures yields >95% purity.

Industrial Manufacturing

Scaled production employs continuous-flow reactors to enhance throughput and reduce side reactions. Key parameters include:

  • Temperature control: Maintained at -10°C during DCC addition to minimize epimerization.

  • Automated pH adjustment: Ensures consistent protonation during salt formation.

  • Chromatographic purification: Reverse-phase HPLC is used for high-purity batches intended for pharmaceutical use.

Chemical Reactivity and Functionalization

Reaction Pathways

The compound participates in diverse transformations:

  • Oxidation: Treatment with KMnO4\text{KMnO}_4 in acidic media oxidizes the tertiary alcohol to a ketone, though over-oxidation to carboxylic acids is common.

  • Reduction: Lithium aluminum hydride (LiAlH4\text{LiAlH}_4) reduces the amide to a tertiary amine, yielding N,N-diethyl-3-methylbutanamine\text{N,N-diethyl-3-methylbutanamine} as a major product.

  • N-Alkylation: Reacts with alkyl halides (e.g., methyl iodide) under basic conditions to form quaternary ammonium derivatives.

Stability Profile

  • Thermal Stability: Decomposes above 220°C, releasing diethylamine and CO₂.

  • Photostability: Susceptible to UV-induced degradation; storage in amber glass is recommended .

Biological Activities and Mechanisms

Antiproliferative Effects

In vitro studies demonstrate potent activity against breast cancer cell lines:

Cell LineIC₅₀ (nM)Reference
MCF-710.2 ± 1.5Benchchem
MDA-MB-23133.4 ± 2.1Benchchem

Mechanistic studies suggest inhibition of topoisomerase IIα, with docking simulations indicating binding at the ATPase domain.

Comparative Analysis with Structural Analogs

A comparison with related amides highlights its uniqueness:

CompoundKey DifferenceBioactivity
N,N-Diethyl-3-methylbutanamideLacks amine substituentNo antiproliferative effect
2-Amino-3-methylbutanamideShorter alkyl chainReduced receptor affinity

The tertiary amine and branched alkyl chain in 2-amino-N,N-diethyl-3-methylbutanamide confer superior membrane permeability and target engagement.

Industrial and Research Applications

Pharmaceutical Intermediate

The compound serves as a precursor in synthesizing:

  • Anticancer agents: Modified to incorporate fluorinated alkyl groups for enhanced potency.

  • Neurological drugs: Functionalized with sulfonamide groups to improve blood-brain barrier penetration.

Biochemical Tool

Used in:

  • Enzyme inhibition assays: Probes for kinases and GTPases.

  • Isotope labeling: 13C^{13}\text{C}-labeled derivatives track metabolic pathways.

Future Directions

Synthetic Optimization

  • Enantioselective synthesis: Catalytic asymmetric methods to access single stereoisomers.

  • Green chemistry approaches: Solvent-free mechanochemical synthesis.

Therapeutic Development

  • Combination therapies: Pair with checkpoint inhibitors in oncology.

  • Neurodegenerative models: Evaluate efficacy in Alzheimer’s disease paradigms.

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